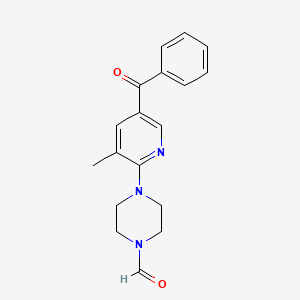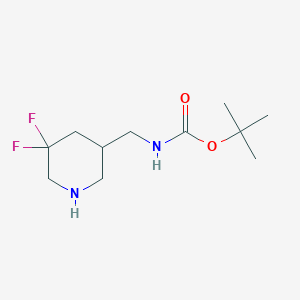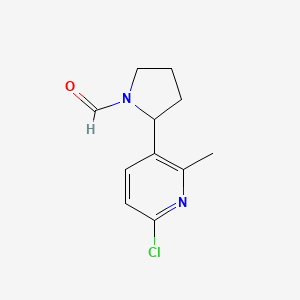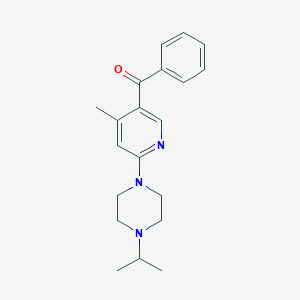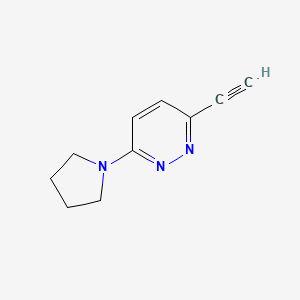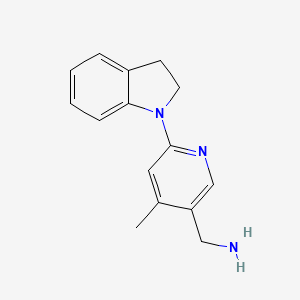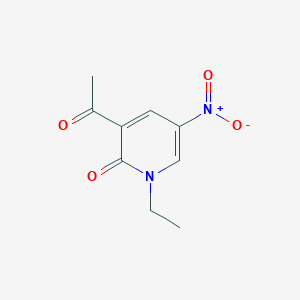
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a nitro group, an acetyl group, and an ethyl group attached to the pyridine ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the nitration of 1-ethyl-2-pyridone followed by acetylation. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Acetyl-1-ethyl-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridones depending on the nucleophile used.
Oxidation: 3-Acetyl-1-carboxy-5-nitropyridin-2(1H)-one.
Applications De Recherche Scientifique
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could be involved in redox reactions, while the acetyl group might participate in acetylation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-1-methyl-5-nitropyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Acetyl-1-ethyl-4-nitropyridin-2(1H)-one: Nitro group in a different position on the pyridine ring.
3-Acetyl-1-ethyl-5-nitropyridin-4(1H)-one: Different position of the acetyl group.
Uniqueness
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
3-acetyl-1-ethyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C9H10N2O4/c1-3-10-5-7(11(14)15)4-8(6(2)12)9(10)13/h4-5H,3H2,1-2H3 |
Clé InChI |
HYZQRKWBALHQHI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=C(C1=O)C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






